tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13587908
InChI: InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(16)15-4-5-18-7-10(17,6-15)11(12,13)14/h17H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O
Molecular Formula: C11H18F3NO4
Molecular Weight: 285.26 g/mol

tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate

CAS No.:

Cat. No.: VC13587908

Molecular Formula: C11H18F3NO4

Molecular Weight: 285.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate -

Specification

Molecular Formula C11H18F3NO4
Molecular Weight 285.26 g/mol
IUPAC Name tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate
Standard InChI InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(16)15-4-5-18-7-10(17,6-15)11(12,13)14/h17H,4-7H2,1-3H3
Standard InChI Key VOKHXMWJEAGUBN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name, tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate, delineates its structure: a 1,4-oxazepane backbone (a seven-membered ring containing oxygen at position 1 and nitrogen at position 4) with hydroxyl (-OH) and trifluoromethyl (-CF3_3) groups at the 6-position and a tert-butyl ester (-OC(O)C(CH3_3)3_3) at the 4-position . The SMILES notation, CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O, provides a linear representation of its connectivity .

Table 1: Key Identifiers of tert-Butyl 6-Hydroxy-6-(Trifluoromethyl)-1,4-Oxazepane-4-Carboxylate

PropertyValue
Molecular FormulaC11H18F3NO4\text{C}_{11}\text{H}_{18}\text{F}_{3}\text{NO}_{4}
Molecular Weight285.26 g/mol
InChIKeyVOKHXMWJEAGUBN-UHFFFAOYSA-N
CAS Number1823776-46-0
SynonymsMFCD28119196, WS-01780, EN300-7393299

Stereochemical and Conformational Analysis

The compound’s 3D conformation, influenced by the rigid oxazepane ring and steric effects of the tert-butyl group, adopts a chair-like configuration that minimizes torsional strain . The trifluoromethyl group’s electronegativity induces dipole interactions, potentially stabilizing specific conformers in solution. Computational models suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl, further stabilizing the structure .

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis typically involves multi-step sequences starting from homoserine derivatives or analogous bicyclic precursors. A representative route, adapted from Soural et al. (2020), includes:

  • Immobilization: Anchoring Fmoc-protected homoserine onto Wang resin .

  • Sulfonylation: Reacting with nitrobenzenesulfonyl chlorides to form N-sulfonamide intermediates .

  • Alkylation: Introducing 2-bromoacetophenones to yield N-phenacyl derivatives .

  • Cleavage and Cyclization: Treating with trifluoroacetic acid (TFA) to remove protective groups and induce lactonization or oxazepane formation .

Table 2: Critical Synthetic Parameters

StepReagents/ConditionsYield Optimization Strategies
Sulfonylation2-Nitrobenzenesulfonyl chloride, DMF, 24 hUse of molecular sieves to absorb moisture
Alkylation2-Bromoacetophenone, K2_2CO3_3, DMFExtended reaction times (up to 6 days)
CyclizationTFA/triethylsilane (10:1), CH2_2Cl2_2Controlled stoichiometry to favor oxazepane

Challenges in Regioselectivity

Competing pathways during cyclization often lead to lactone byproducts. For instance, electron-donating substituents on aryl groups (e.g., 4-methoxyphenyl) reduce ketone reactivity, favoring lactonization over oxazepane formation . Conversely, electron-withdrawing groups (e.g., trifluoromethyl) enhance ketone electrophilicity, promoting the desired seven-membered ring closure .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and hydroxyl groups, but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition under strong acidic or basic conditions, with the trifluoromethyl group conferring resistance to oxidative degradation.

Spectroscopic Characterization

  • 1^1H NMR (CDCl3_3): Signals at δ 1.44 (s, 9H, tert-butyl), δ 3.45–4.10 (m, 6H, oxazepane ring), δ 4.80 (s, 1H, -OH) .

  • 13^{13}C NMR: Peaks at δ 80.2 (C=O), δ 121.5 (q, 1JCF^1J_{C-F} = 288 Hz, -CF3_3) .

  • IR: Stretches at 1740 cm1^{-1} (ester C=O), 3400 cm1^{-1} (-OH).

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor for bioactive molecules. For example, hydrogenation of intermediates derived from its brominated analog (tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate) yields amines for CNS drug candidates .

Future Research Directions

Synthetic Methodology Advancements

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiopure variants for stereoselective drug design .

  • Flow Chemistry: Continuous-flow systems to improve yield and reduce purification steps.

Biological Evaluation

  • In Vitro Screening: Testing against kinase panels and GPCR arrays to identify lead compounds .

  • ADMET Studies: Assessing absorption, distribution, and toxicity profiles in preclinical models.

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